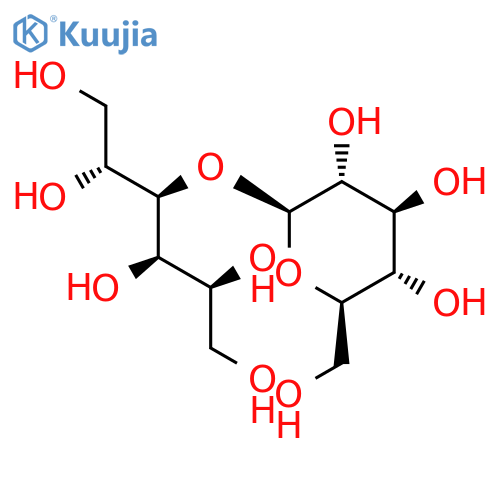Cas no 535-94-4 (Cellobiitol)

Cellobiitol structure
商品名:Cellobiitol
CAS番号:535-94-4
MF:C12H24O11
メガワット:344.312365531921
CID:372494
Cellobiitol 化学的及び物理的性質
名前と識別子
-
- D-Glucitol, 4-O-b-D-glucopyranosyl-
- 4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL
- CELLOBIITOL
- Cellobiotol
- D-Glucitol, 4-O-beta-D-glucopyranosyl-
- Cellobiitol
-
Cellobiitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL2144-250mg |
D-Cellobiitol |
535-94-4 | 250mg |
£347.00 | 2025-02-21 | ||
| TRC | C255038-50mg |
Cellobiitol |
535-94-4 | 50mg |
$ 115.00 | 2022-04-01 | ||
| Biosynth | OC05007-500 mg |
Cellobiitol |
535-94-4 | 500MG |
$476.44 | 2023-01-03 | ||
| A2B Chem LLC | AG27396-50mg |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | 50mg |
$156.00 | 2024-04-19 | ||
| A2B Chem LLC | AG27396-100mg |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | Min. 98% [1H-NMR] | 100mg |
$206.00 | 2024-04-19 | |
| A2B Chem LLC | AG27396-1g |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | Min. 98% [1H-NMR] | 1g |
$659.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-1g |
(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |
535-94-4 | 98% | 1g |
¥9490.00 | 2024-05-10 | |
| Biosynth | OC05007-250 mg |
Cellobiitol |
535-94-4 | 250MG |
$317.63 | 2023-01-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-500mg |
(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |
535-94-4 | 98% | 500mg |
¥5258.00 | 2024-05-10 | |
| TRC | C255038-5mg |
Cellobiitol |
535-94-4 | 5mg |
$ 50.00 | 2022-04-01 |
Cellobiitol 関連文献
-
1. 1119. The identification of carbohydrates giving derivatives of malonaldehyde on oxidation with sodium periodateF. E. Hardy,J. G. Buchanan J. Chem. Soc. 1963 5881
-
Yulai Zhang,Hongxing Zhang,Qingchuan Zheng Phys. Chem. Chem. Phys. 2017 19 31731
-
3. 284. The structure of alginic acid. Part IV. Partial hydrolysis of the reduced polysaccharideE. L. Hirst,Elizabeth Percival,J. K. Wold J. Chem. Soc. 1964 1493
-
4. 757. Photo-degradation of carbohydrates. Part I. Products from the direct photolysis of aqueous solutions of D-sorbitolG. O. Phillips,W. J. Criddle J. Chem. Soc. 1963 3984
-
G. O. Aspinall,J. M. McNab J. Chem. Soc. C 1969 845
535-94-4 (Cellobiitol) 関連製品
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 57-50-1(Sucrose, Ultra Pure)
- 58-86-6(D(+)-Xylose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)
- 87-72-9(L-Arabinose)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
